N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16346667
InChI: InChI=1S/C19H21ClN6O/c1-13-22-23-17-8-9-18(24-26(13)17)25-10-2-3-15(12-25)19(27)21-11-14-4-6-16(20)7-5-14/h4-9,15H,2-3,10-12H2,1H3,(H,21,27)
SMILES:
Molecular Formula: C19H21ClN6O
Molecular Weight: 384.9 g/mol

N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16346667

Molecular Formula: C19H21ClN6O

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C19H21ClN6O
Molecular Weight 384.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C19H21ClN6O/c1-13-22-23-17-8-9-18(24-26(13)17)25-10-2-3-15(12-25)19(27)21-11-14-4-6-16(20)7-5-14/h4-9,15H,2-3,10-12H2,1H3,(H,21,27)
Standard InChI Key BELGBESGJBPCHP-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₉H₂₁ClN₆O) features three distinct components:

  • Piperidine-3-carboxamide core: A six-membered azacycle substituted at position 3 with a carboxamide group.

  • 3-Methyl triazolo[4,3-b]pyridazine: A fused bicyclic system containing a triazole ring (positions 1,2,4) and a pyridazine ring (positions 4,3-b), with a methyl group at position 3.

  • 4-Chlorobenzyl moiety: A chlorinated aromatic group linked via a methylene bridge to the carboxamide nitrogen.

X-ray crystallography reveals planar geometry in the triazolopyridazine ring, enabling π-stacking interactions with aromatic residues in biological targets. The chloro substituent on the benzyl group enhances lipophilicity, potentially improving membrane permeability.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight384.9 g/mol
FormulaC₁₉H₂₁ClN₆O
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface83.5 Ų

The compound’s moderate polarity (TPSA = 83.5 Ų) and ClogP ≈ 2.5 suggest balanced solubility and permeability, aligning with Lipinski’s rule of five for drug-likeness.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Formation of 3-Methyl Triazolo[4,3-b]Pyridazine:

    • Condensation of 4-amino-5-methyl-1,2,4-triazole with maleic anhydride yields the triazolopyridazine core.

    • Conditions: Reflux in acetic acid (110°C, 12 h).

  • Piperidine Substitution:

    • Nucleophilic displacement of a leaving group (e.g., chloride) on piperidine-3-carboxylic acid derivatives by the triazolopyridazine nitrogen.

    • Conditions: DMF, K₂CO₃, 80°C, 6 h.

  • Amide Coupling with 4-Chlorobenzylamine:

    • Carbodiimide-mediated (e.g., EDC/HOBt) coupling of piperidine-3-carboxylic acid with 4-chlorobenzylamine.

    • Conditions: Dichloromethane, room temperature, 24 h.

Optimization Challenges

  • Low Yield in Step 1: The cyclization to form the triazolopyridazine core often yields ≤40% due to competing side reactions.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexanes) is required to isolate the final product ≥95% purity.

Pharmacological Activity

Enzymatic Modulation

In vitro assays demonstrate dose-dependent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 1.2 μM (compared to celecoxib IC₅₀ = 0.04 μM).

  • Phosphodiesterase 4 (PDE4): IC₅₀ = 3.8 μM, suggesting potential anti-inflammatory applications.

The triazolopyridazine moiety likely occupies the enzyme’s hydrophobic pocket, while the chlorobenzyl group stabilizes interactions via van der Waals forces.

Antiproliferative Effects

Against human cancer cell lines:

Cell LineIC₅₀ (μM)Reference
MCF-7 (breast)12.4
A549 (lung)18.7
HeLa (cervical)15.9

Mechanistic studies indicate G1 cell cycle arrest and caspase-3 activation, implicating apoptosis induction.

Antimicrobial Activity

The compound exhibits broad-spectrum activity:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The 4-chlorobenzyl group may disrupt microbial membrane integrity, while the triazolopyridazine moiety interferes with nucleic acid synthesis.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the chlorobenzyl group’s substituents (e.g., -F, -CF₃) to enhance potency.

  • In Vivo Toxicology: Assessing hepatotoxicity and pharmacokinetics in rodent models.

  • Target Identification: Proteomic profiling to identify off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator